

An In-depth Technical Guide to the Solubility of **rel-Hydroxy Itraconazole**

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Compound of Interest

Compound Name: *rel-Hydroxy Itraconazole*

Cat. No.: *B15622575*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **rel-Hydroxy Itraconazole**, the primary active metabolite of the antifungal agent Itraconazole. Due to the limited availability of extensive quantitative solubility data for **rel-Hydroxy Itraconazole** in publicly accessible literature, this guide also presents contextual data for the parent compound, Itraconazole, and furnishes detailed experimental protocols for the determination of thermodynamic solubility.

Introduction to **rel-Hydroxy Itraconazole**

rel-Hydroxy Itraconazole (CAS Number: 112559-91-8) is the major and pharmacologically active metabolite of Itraconazole.^{[1][2]} It is formed in the liver through hydroxylation of the sec-butyl side chain of Itraconazole, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.^[3] Like its parent compound, **rel-Hydroxy Itraconazole** exhibits a broad spectrum of antifungal activity. Understanding its solubility is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of effective parenteral and oral dosage forms.

Solubility Data of **rel-Hydroxy Itraconazole**

Comprehensive quantitative solubility data for **rel-Hydroxy Itraconazole** across a range of solvents and pH values is not extensively reported in the available scientific literature. However,

qualitative and semi-quantitative data from various sources provide valuable insights into its solubility characteristics.

Table 1: Summary of Available Solubility Data for **rel-Hydroxy Itraconazole**

Solvent/System	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for poorly soluble compounds.
Water	Poorly soluble/Insoluble	As with its parent compound, aqueous solubility is very low.
Acetonitrile:Methanol (1:1)	Soluble	A mixture of polar aprotic and protic organic solvents.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (3.46 mM)	A common co-solvent system for in vivo studies. The reported value is for the formulation, not a thermodynamic solubility limit.
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (3.46 mM)	A formulation utilizing a cyclodextrin to enhance solubility. The reported value is for the formulation.
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (3.46 mM)	A lipid-based formulation for non-aqueous delivery. The reported value is for the formulation.

Contextual Solubility Data: Itraconazole (Parent Compound)

To provide a framework for understanding the potential solubility behavior of its hydroxylated metabolite, this section summarizes the solubility of the parent drug, Itraconazole. Itraconazole is a well-known Biopharmaceutics Classification System (BCS) Class II drug, characterized by

low solubility and high permeability.[4] Its solubility is pH-dependent due to its weakly basic nature.[5]

Table 2: Selected Solubility Data for Itraconazole

Solvent/System	Temperature (°C)	Solubility
Water	25	< 1 µg/mL
0.1 N HCl (pH ~1)	25	~4 µg/mL
Simulated Gastric Fluid (pH 1.2)	37	5.5 µg/mL
Purified Water	Not Specified	1.388 µg/mL
0.1N HCl	Not Specified	7.59 µg/mL
Ethanol	25-70	Insoluble to slightly soluble
Ethyl Acetate	70	Insoluble
Dichloromethane	Not Specified	Soluble
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble

Note: This table provides a selection of reported solubility values for Itraconazole to illustrate its general solubility characteristics. Values can vary based on the specific experimental conditions.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes a standard "shake-flask" method for determining the equilibrium (thermodynamic) solubility of a compound like **rel-Hydroxy Itraconazole**. This method is considered the gold standard for solubility measurement.

Objective: To determine the quantitative solubility of **rel-Hydroxy Itraconazole** in various solvents and buffered aqueous solutions at different pH values.

Materials and Equipment:

- **rel-Hydroxy Itraconazole** (solid)
- Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)
- Phosphate and acetate buffers of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Constant temperature orbital shaker/incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Volumetric flasks and pipettes

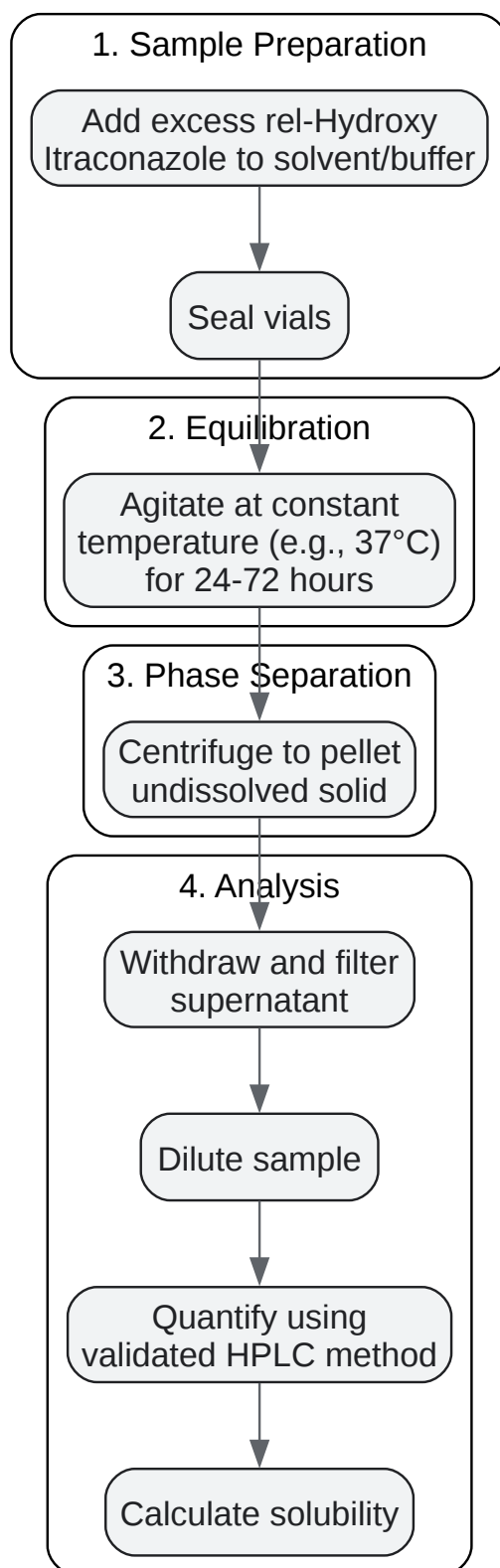
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **rel-Hydroxy Itraconazole** to a series of vials, each containing a known volume of the desired solvent or buffer. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker. A typical temperature for physiological relevance is 37°C.

- Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined in preliminary experiments.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.
 - To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
- Sample Collection and Preparation:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
 - Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved **rel-Hydroxy Itraconazole**.
 - A standard calibration curve of **rel-Hydroxy Itraconazole** should be prepared and run in parallel to accurately quantify the samples.
- Data Analysis:
 - Calculate the solubility as the mean concentration from replicate experiments (typically n=3).
 - Express the solubility in appropriate units, such as mg/mL or µg/mL.

Visualizations

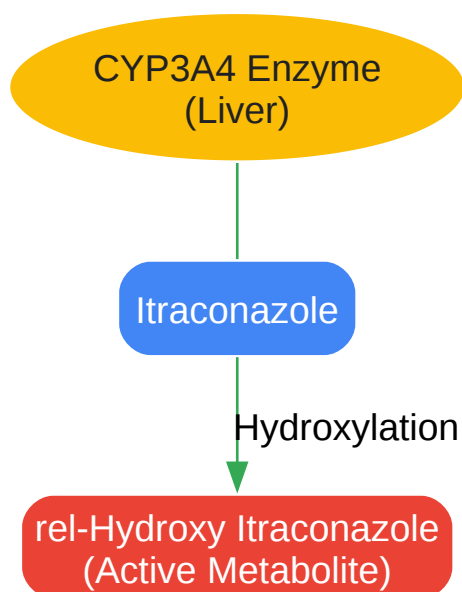
Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for the determination of thermodynamic solubility.

Metabolic Pathway of Itraconazole to rel-Hydroxy Itraconazole



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Caption: Metabolic conversion of Itraconazole to **rel-Hydroxy Itraconazole**.

Conclusion

rel-Hydroxy Itraconazole is a critical active metabolite of Itraconazole, and its physicochemical properties, particularly solubility, are of significant interest to the pharmaceutical sciences. While comprehensive quantitative solubility data remains sparse in the public domain, the available information indicates that it is a poorly water-soluble compound, similar to its parent drug. The provided experimental protocol offers a robust methodology for researchers to determine the definitive thermodynamic solubility of **rel-Hydroxy Itraconazole** in various media. Such data is essential for advancing our understanding of its biopharmaceutical properties and for the rational design of novel drug delivery systems. Further research to fully characterize the pH-solubility profile and the impact of different solvent systems on the solubility of **rel-Hydroxy Itraconazole** is highly encouraged.

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